molecular formula C7H7N5S B2359820 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine CAS No. 763888-38-6

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine

Cat. No. B2359820
CAS RN: 763888-38-6
M. Wt: 193.23
InChI Key: RSVONYCWIHNESA-UHFFFAOYSA-N
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Description

“2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” is a chemical compound with the CAS Number: 763888-38-6 . It has a molecular weight of 193.23 . The IUPAC name for this compound is 2-hydrazinyl-5-(pyridin-2-yl)-1,3,4-thiadiazole . It is a versatile chemical compound with unique properties and finds applications in various scientific research areas, including medicinal chemistry and material science.


Synthesis Analysis

The synthesis of “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” or its derivatives involves various chemical reactions . For instance, a new N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazole was prepared and the chemical structures were identified by IR, NMR and elemental analysis .


Molecular Structure Analysis

The InChI code for “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” is 1S/C7H7N5S/c8-10-7-12-11-6(13-7)5-3-1-2-4-9-5/h1-4H,8H2,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure .


Chemical Reactions Analysis

The chemical reactions involving “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” or its derivatives have been studied . For example, the kinetics mechanism was determined by using increasing concentrations of both substrate and compound .


Physical And Chemical Properties Analysis

“2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” is a powder with a melting point of 214-216 .

Scientific Research Applications

Acetylcholinesterase Inhibition

This compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE can be beneficial in treating neurodegenerative diseases like Alzheimer’s, where there’s a deficiency of acetylcholine. Derivatives of 1,3,4-thiadiazole, including hydrazinyl variants, have shown promise in this field, particularly in the management of age-related neurodegenerative diseases .

Antimicrobial Activity

1,3,4-thiadiazole derivatives have exhibited significant antimicrobial properties . They have been tested against various bacterial and fungal strains, showing effectiveness in combating infectious diseases. The structural modification with hydrazinyl groups may enhance these properties, making them potent antimicrobial agents .

Antifungal Applications

Similar to their antimicrobial activity, these compounds have also been evaluated for their antifungal efficacy . They have been compared with standard antifungal agents and have demonstrated potential in treating fungal infections, which is crucial given the rising resistance to conventional antifungal drugs .

Anti-inflammatory Properties

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives is another area of interest. By modulating inflammatory pathways, these compounds could serve as the basis for developing new anti-inflammatory medications, which could be particularly useful for chronic inflammatory conditions .

Anticancer Activity

Research has indicated that 1,3,4-thiadiazole derivatives can exhibit anticancer properties . Their ability to interfere with cell proliferation and induce apoptosis makes them candidates for cancer therapy research. The hydrazinyl group may contribute to these effects by influencing the compound’s interaction with cancerous cells .

Enzyme Kinetics Studies

These compounds are also valuable in studying enzyme kinetics. They can serve as enzyme inhibitors in experimental models, helping to elucidate the mechanisms of enzyme action and inhibition. This is particularly relevant in understanding diseases where enzyme malfunction plays a role .

Safety and Hazards

The safety information for “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-10-7-12-11-6(13-7)5-3-1-2-4-9-5/h1-4H,8H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVONYCWIHNESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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